molecular formula C21H25N3O7 B14767884 Thalidomide-O-acetamido-C6-OH

Thalidomide-O-acetamido-C6-OH

Cat. No.: B14767884
M. Wt: 431.4 g/mol
InChI Key: MCXLVDRDGJNTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-acetamido-C6-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its dark history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of certain cancers and inflammatory conditions. This compound is a modified version designed to enhance its therapeutic properties while minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide-O-acetamido-C6-OH involves several steps, starting from the basic thalidomide structure. The process typically includes:

    Nitration and Reduction: Thalidomide undergoes nitration followed by reduction to introduce amino groups.

    Acetylation: The amino groups are then acetylated to form acetamido derivatives.

    Hydroxylation: The final step involves hydroxylation at the C6 position to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C6-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: The acetamido and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of this compound.

Scientific Research Applications

Thalidomide-O-acetamido-C6-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of thalidomide-O-acetamido-C6-OH involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly important in its anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties.

    Pomalidomide: Known for its potent immunomodulatory effects.

    Thalidomide: The parent compound with a broad range of biological activities.

Uniqueness

Thalidomide-O-acetamido-C6-OH stands out due to its specific modifications, which aim to improve its efficacy and reduce side effects compared to its parent compound and other derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C21H25N3O7

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(6-hydroxyhexyl)acetamide

InChI

InChI=1S/C21H25N3O7/c25-11-4-2-1-3-10-22-17(27)12-31-15-7-5-6-13-18(15)21(30)24(20(13)29)14-8-9-16(26)23-19(14)28/h5-7,14,25H,1-4,8-12H2,(H,22,27)(H,23,26,28)

InChI Key

MCXLVDRDGJNTPM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.